

# ADL-5859 hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ADL-5859 hydrochloride

Cat. No.: B605188 Get Quote

### Technical Guide: ADL-5859 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**ADL-5859 hydrochloride** is a potent and selective second-generation non-peptidic agonist for the delta-opioid receptor (DOR). It has been investigated for its analgesic properties, particularly in the context of chronic inflammatory and neuropathic pain. A key characteristic of ADL-5859 is its nature as a biased agonist, preferentially activating G-protein signaling pathways over the  $\beta$ -arrestin pathway. This biased agonism is hypothesized to contribute to a favorable side-effect profile compared to traditional opioid analgesics.

### **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **ADL-5859 hydrochloride** is provided below.

| Property          | Value            |
|-------------------|------------------|
| CAS Number        | 850173-95-4      |
| Molecular Formula | C24H28N2O3 · HCl |
| Molecular Weight  | 429.0 g/mol      |



# Pharmacology Mechanism of Action

ADL-5859 acts as a selective agonist at the delta-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it preferentially activates the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade ultimately results in a reduction in neuronal excitability and nociceptive transmission.

### **Biased Agonism**

ADL-5859 exhibits biased agonism, favoring the G-protein signaling pathway over the recruitment of  $\beta$ -arrestin.[1] This is a significant feature, as the  $\beta$ -arrestin pathway is often associated with the development of tolerance and other adverse effects of opioid agonists. By minimizing  $\beta$ -arrestin recruitment, ADL-5859 may offer a therapeutic advantage.

#### **In Vitro Activity**

The in vitro activity of ADL-5859 has been characterized in various assays.

| Assay                         | Parameter | Value   |
|-------------------------------|-----------|---------|
| Delta-Opioid Receptor Binding | Ki        | 0.84 nM |
| Functional Activity           | EC50      | 20 nM   |
| hERG Channel Inhibition       | IC50      | 78 μM   |
| CYP2D6 Inhibition             | IC50      | 43 μΜ   |

# Experimental Protocols In Vivo Pain Models

This model is used to assess the efficacy of analgesics in a state of chronic inflammation.

 Induction: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a mouse induces a localized and persistent inflammation.



- Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to a
  mechanical stimulus is measured using von Frey filaments.[1] An increase in the paw
  withdrawal threshold following drug administration indicates an analgesic effect.[2][3][4][5]
- ADL-5859 Administration: ADL-5859 is typically administered orally (p.o.) at doses ranging from 10 to 100 mg/kg.[1]
- Timeline: Mechanical allodynia is established over several days following CFA injection, and the effects of ADL-5859 are assessed at various time points post-dosing.[1]

This model mimics chronic neuropathic pain resulting from nerve damage.

- Procedure: Under anesthesia, the tibial and common peroneal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact.[1][6][7][8]
- Assessment of Mechanical Allodynia: Similar to the CFA model, mechanical sensitivity is
  quantified by measuring the paw withdrawal threshold using von Frey filaments on the
  lateral, sural nerve-innervated aspect of the paw.[1][6]
- ADL-5859 Administration: Oral administration of ADL-5859 at doses of 10-30 mg/kg has been shown to be effective in this model.[1]
- Timeline: Neuropathic pain develops within days of the surgery, and the analgesic effects of the compound are evaluated at specific time points after administration.

#### **In Vitro Assays**

This assay determines the binding affinity of a compound to the delta-opioid receptor.

- Radioligand: [3H]naltrindole, a selective delta-opioid receptor antagonist, is commonly used.
   [9][10]
- Preparation: Membranes are prepared from cells or tissues expressing the delta-opioid receptor.
- Procedure: Membranes are incubated with a fixed concentration of [3H]naltrindole and varying concentrations of the test compound (e.g., ADL-5859).



- Detection: The amount of radioligand bound to the receptor is quantified using liquid scintillation counting.
- Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound.

This functional assay measures the activation of G-proteins following receptor agonism.

- Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. A non-hydrolyzable analog, [35S]GTPγS, is used to quantify this exchange.[11][12][13] [14]
- Procedure: Cell membranes expressing the delta-opioid receptor are incubated with the test compound, GDP, and [35S]GTPyS.
- Detection: The amount of [35S]GTPγS bound to the Gα subunit is measured by scintillation counting.
- Analysis: An increase in [35S]GTPγS binding indicates G-protein activation, and the potency (EC<sub>50</sub>) and efficacy (Emax) of the agonist can be determined.

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

- Procedure: Cells expressing the delta-opioid receptor are first stimulated with forskolin to increase basal cAMP levels. The cells are then treated with the test agonist.
- Detection: Intracellular cAMP levels are measured using various methods, such as enzymelinked immunosorbent assay (ELISA) or commercially available kits.
- Analysis: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates Gi/ocoupled receptor agonism.

#### **Pharmacokinetics**

Pharmacokinetic studies in preclinical species provide insights into the absorption, distribution, metabolism, and excretion of ADL-5859.



| Species | Parameter                                  | Value        | Route of<br>Administration |
|---------|--------------------------------------------|--------------|----------------------------|
| Rat     | Half-life (t <sub>1</sub> / <sub>2</sub> ) | 5.1 hours[1] | Oral (p.o.)                |

### **Clinical Development**

ADL-5859 has been evaluated in clinical trials for the treatment of pain. A notable Phase 2a trial (NCT00603265) investigated its safety and efficacy in patients with neuropathic pain associated with diabetic peripheral neuropathy.[15] The study was a randomized, double-blind, placebo- and active-controlled trial.[15] The primary outcome measure was the change from baseline in the daily average pain score on the Numeric Pain Rating Scale (NPRS).[15]

# Signaling Pathway and Experimental Workflow Diagrams



Click to download full resolution via product page

Caption: ADL-5859 biased agonism at the delta-opioid receptor.





Click to download full resolution via product page

Caption: Workflow for CFA-induced inflammatory pain model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 2. Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPyS Binding Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [ADL-5859 hydrochloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605188#adl-5859-hydrochloride-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com